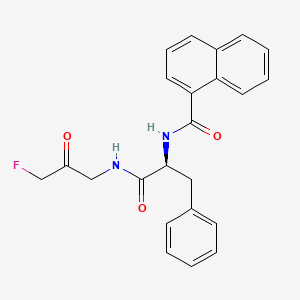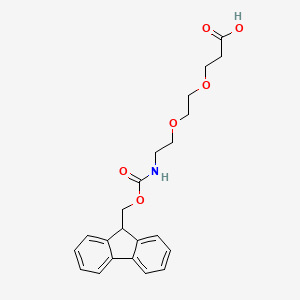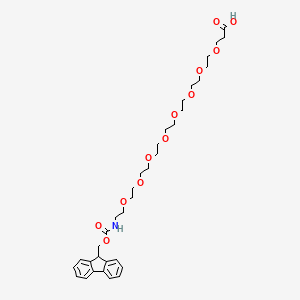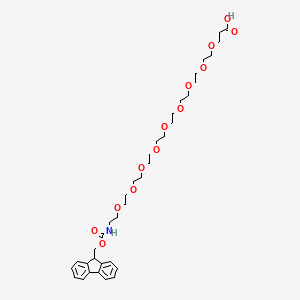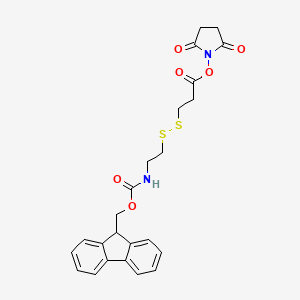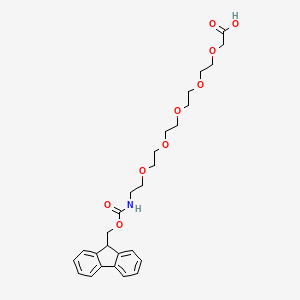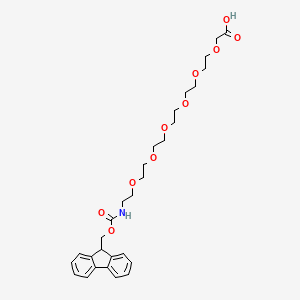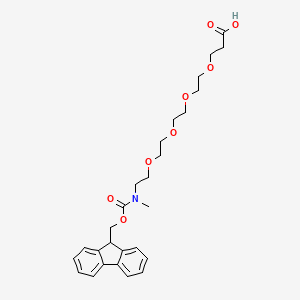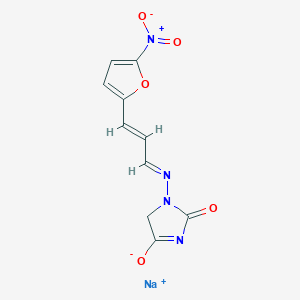
Hydantoin, 1-((3-(5-nitro-2-furyl)allylidene)amino)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furazidine sodium is a nitrofuran derivative with bacteriostatic action. This drug acts as an antibacterial and antiprotozoal.
Wissenschaftliche Forschungsanwendungen
Carcinogenic Activity
- A study by Tekeli, Biava, and Price (1973) in "Cancer research" found that 3-hydroxymethyl-1-{[3-(5-nitro-2-furyl)allydidene]amino}hydantoin exhibited carcinogenic effects in rats. The compound was associated with a high incidence of renal tumors, indicating its carcinogenic potential (Tekeli, Biava & Price, 1973).
Antibacterial Properties
- Ekström, Ovesson, and Pring (1975) in "Journal of medicinal chemistry" synthesized and tested various compounds, including 1-[(5-methylsulfinyl-2-fufurylidene)amino]hydantoin, for antibacterial activity. These compounds were found to be less active than their 5-nitrofuran derivatives (Ekström, Ovesson & Pring, 1975).
Renal Handling
- Ballal, Spry, Zenser, and Davis (1988) in "Drug metabolism and disposition: the biological fate of chemicals" examined the renal handling of 3-hydroxymethyl-1-([3-(5-nitro-2-furyl)-allydidene]amino)hydantoin. They found differences in renal handling and clearance, which could partly explain the compound's toxicity and carcinogenicity (Ballal, Spry, Zenser & Davis, 1988).
Solubility and Dissolution Rate
- Bates, Rosenberg, and Tembo (1973) in "Journal of pharmaceutical sciences" investigated the physicochemical properties of nitrofurantoin, a related compound. They highlighted its weak acid nature and low aqueous solubility, impacting its dissolution rate and bioavailability (Bates, Rosenberg & Tembo, 1973).
Transport and Metabolism
- Zenser, Balasubramanian, Mattammal, and Davis (1981) in "Cancer research" studied the transport and metabolism of 3-hydroxymethyl-1-([3-(5-nitro-2-furyl)-allydidene]amino) hydantoin. They found that it inhibits organic acid transport and is metabolized by prostaglandin endoperoxide synthetase, suggesting its potential for renal carcinogenesis (Zenser, Balasubramanian, Mattammal & Davis, 1981).
Mitochondrial Toxicity
- Omidi, Niknahad, and Mohammadi-Bardbori (2016) in "Journal of Biochemical and Molecular Toxicology" investigated nitrofurantoin's mitochondrial toxicity. They aimed to determine if it is a mitochondrial toxicant and explore the involved mechanisms (Omidi, Niknahad & Mohammadi-Bardbori, 2016).
Eigenschaften
CAS-Nummer |
22060-47-5 |
|---|---|
Produktname |
Hydantoin, 1-((3-(5-nitro-2-furyl)allylidene)amino)-, monosodium salt |
Molekularformel |
C10H7N4NaO5 |
Molekulargewicht |
286.18 |
IUPAC-Name |
sodium;3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-oxo-4H-imidazol-5-olate |
InChI |
InChI=1S/C10H8N4O5.Na/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18;/h1-5H,6H2,(H,12,15,16);/q;+1/p-1/b2-1+,11-5+; |
InChI-Schlüssel |
LNKQENVGMUHHIX-NGTWICJZSA-M |
SMILES |
C1C(=NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Akritoin sodium, Furazidine sodium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




